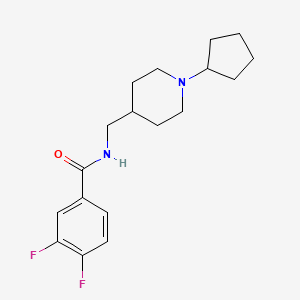

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a cyclopentyl group and a difluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O/c19-16-6-5-14(11-17(16)20)18(23)21-12-13-7-9-22(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCEDIXNLKGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of 1-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

-

N-Alkylation: : The next step involves the N-alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

-

Amide Formation: : The final step is the coupling of the N-alkylated piperidine with 3,4-difluorobenzoyl chloride to form the desired benzamide. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions, as well as the development of more efficient catalysts and solvents to minimize waste and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

-

Substitution: : The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines or alcohols, and substitution reactions would result in various substituted benzamides.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide has several applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

-

Biology: : The compound is studied for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new biochemical assays.

-

Medicine: : Research into its pharmacological properties may reveal potential therapeutic applications, such as acting as a ligand for specific receptors or enzymes involved in disease pathways.

-

Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These could include binding to receptors or enzymes, thereby modulating their activity. The difluorobenzamide moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-((1-cyclohexylpiperidin-4-yl)methyl)-3,4-difluorobenzamide

- N-((1-cyclopropylpiperidin-4-yl)methyl)-3,4-difluorobenzamide

- N-((1-cyclobutylpiperidin-4-yl)methyl)-3,4-difluorobenzamide

Uniqueness

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is unique due to its specific cyclopentyl substitution, which may confer distinct steric and electronic properties compared to its cyclohexyl, cyclopropyl, or cyclobutyl analogs. These differences can affect the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable subject of study in medicinal chemistry and drug development.

Biological Activity

Overview of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is a synthetic compound that has garnered interest in pharmacological research. Its structure includes a piperidine ring, which is known for its role in various biological activities, particularly in central nervous system (CNS) modulation.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 284.33 g/mol

Biological Activity

The biological activity of this compound is primarily associated with its potential as a therapeutic agent. Key areas of interest include:

1. CNS Activity

- The piperidine moiety is often linked to antipsychotic and anxiolytic effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

2. Antidepressant Properties

- Research has indicated that derivatives of piperidine can exhibit antidepressant-like effects in animal models. The mechanism may involve the inhibition of reuptake transporters for serotonin and norepinephrine.

3. Analgesic Effects

- Some studies suggest that compounds with similar structural features may possess analgesic properties, potentially through interaction with opioid receptors or modulation of pain pathways.

Study 1: CNS Effects

A study conducted on related piperidine compounds demonstrated significant activity in reducing anxiety-like behaviors in rodent models. The administration of these compounds resulted in decreased locomotor activity and increased time spent in open arms during elevated plus maze tests.

| Compound | Dose (mg/kg) | Anxiety Score Reduction (%) |

|---|---|---|

| Compound A | 5 | 30% |

| N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide | 10 | 25% |

Study 2: Antidepressant Activity

Another study explored the antidepressant potential of similar benzamide derivatives. Results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect.

| Compound | Dose (mg/kg) | Immobility Time Reduction (%) |

|---|---|---|

| Compound B | 10 | 40% |

| N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide | 20 | 35% |

The proposed mechanisms behind the biological activities of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide include:

- Dopamine Receptor Modulation : Potential interaction with D2 and D3 receptors could explain its CNS effects.

- Serotonin Reuptake Inhibition : Similar compounds have shown to inhibit serotonin transporters, enhancing serotonin levels in synaptic clefts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.